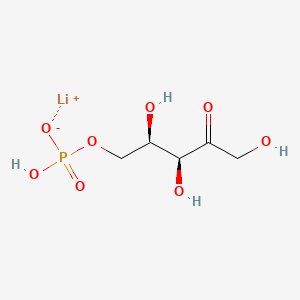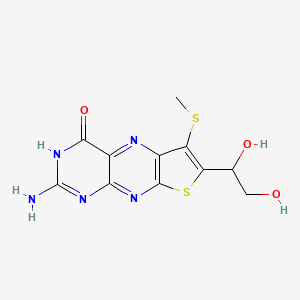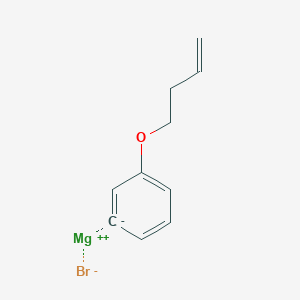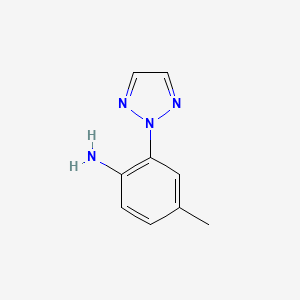
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline typically involves the following steps:
Formation of the Triazole Ring:
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for yield and purity. Common techniques include:
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Copper or palladium catalysts for cycloaddition and substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its interactions with enzymes and receptors, making it a valuable tool in biochemical studies.
Industrial Chemistry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline involves its ability to interact with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting their activity.
Receptor Binding: The compound can bind to receptors, modulating their signaling pathways.
Pathway Modulation: It can influence biochemical pathways by interacting with key proteins and enzymes involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional substituents.
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions.
Benzotriazole: A triazole fused with a benzene ring, commonly used as a corrosion inhibitor.
Uniqueness
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and aniline groups enhance its reactivity and potential for diverse applications compared to other triazole derivatives .
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-methyl-2-(triazol-2-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-8(10)9(6-7)13-11-4-5-12-13/h2-6H,10H2,1H3 |
InChI-Schlüssel |
LNRSXIIIBVSISC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)N2N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

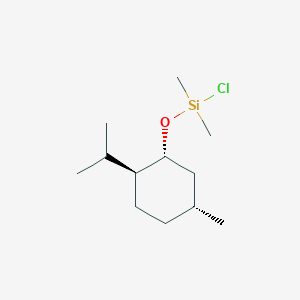
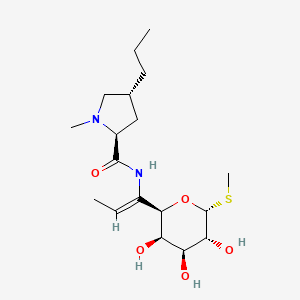
![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)



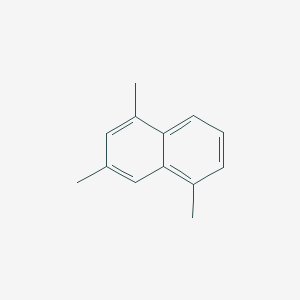
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
